molecular formula C15H11F13O B1602549 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol CAS No. 356055-76-0

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol

Cat. No.: B1602549
CAS No.: 356055-76-0
M. Wt: 454.23 g/mol
InChI Key: ZLZILVFJEAYPNQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol (CAS: 356055-76-0) is a benzyl alcohol derivative substituted with a fully fluorinated octyl chain at the para position. Its molecular formula is C₁₅H₁₁F₁₃O, with a molecular weight of 454.23 g/mol . The perfluorinated chain confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it valuable in applications requiring water/oil repellency and resistance to harsh environments.

This compound is likely used in specialty coatings, surfactants, and advanced materials where extreme fluorination is required .

Properties

IUPAC Name

[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F13O/c16-10(17,6-5-8-1-3-9(7-29)4-2-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-4,29H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZILVFJEAYPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583413
Record name 4-((Perfluorohexyl)ethyl)phenylmethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356055-76-0
Record name 4-((Perfluorohexyl)ethyl)phenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol typically involves the reaction of 4-(bromomethyl)benzyl alcohol with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol is primarily related to its ability to interact with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly non-polar surface, which can disrupt hydrophobic interactions in biological systems or enhance the stability of hydrophobic coatings. The compound can also form strong van der Waals interactions with other fluorinated molecules, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzyl Alcohol Derivatives

Table 1: Key Fluorinated Benzyl Alcohols
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
4-(Trifluoromethyl)benzyl alcohol 349-95-1 C₈H₇F₃O 176.14 -CF₃ at para position
3-(Trifluoromethoxy)benzyl alcohol 50823-90-0 C₈H₇F₃O₂ 192.14 -O-CF₃ at meta position
3,4,5-Trifluorobenzyl alcohol N/A C₇H₅F₃O 162.11 Three F atoms at 3,4,5 positions
4-Fluoro-2-(trifluoromethyl)benzyl alcohol 220227-29-2 C₈H₆F₄O 194.13 -F at para, -CF₃ at ortho
Target Compound 356055-76-0 C₁₅H₁₁F₁₃O 454.23 -C₈F₁₃ at para position

Key Differences

  • Fluorine Content : The target compound’s tridecafluorooctyl chain provides 13 fluorine atoms, far exceeding analogs like 4-(trifluoromethyl)benzyl alcohol (3 F atoms). This enhances hydrophobicity and reduces surface tension .
  • Molecular Weight : The target compound’s higher molecular weight (454.23 vs. ~160–200 g/mol for others) impacts solubility. For instance, 3,4,5-Trifluorobenzyl alcohol is water-soluble (100 g/L), whereas the target compound is likely insoluble due to its fluorinated tail .
  • Thermal Stability : Perfluorinated chains resist degradation up to 400°C, outperforming partially fluorinated analogs .

Non-Benzyl Fluorinated Alcohols

Example: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol (Perfluorohexyl ethanol, CAS: N/A)

  • Structure : Linear perfluorinated alcohol without an aromatic ring.
  • Applications: Intermediate for surfactants and nanotube composites .

Fluorinated Silanes and Acrylates

Example : Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane

  • Structure : Similar perfluorinated chain but with a silane (-Si(OEt)₃) group.
  • Applications : Used in water-repellent coatings for textiles and electronics .
  • Comparison : The silane group enables covalent bonding to surfaces (e.g., glass), whereas the benzyl alcohol derivative may require cross-linkers for adhesion .

Tetrafluoro-Substituted Benzyl Alcohols

Example : 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (CAS: 83282-91-1)

  • Structure : Four fluorine atoms on the benzene ring with a methoxymethyl group.
  • Applications : Intermediate in pharmaceuticals and agrochemicals .
  • Comparison : Fewer fluorine atoms reduce hydrophobicity but improve synthetic versatility for functionalization .

Environmental and Regulatory Considerations

  • PFAS Concerns : The target compound’s perfluorinated chain classifies it as a PFAS (per- and polyfluoroalkyl substance), which are persistent environmental pollutants. Regulations in the EU and U.S. are increasingly restricting such compounds .
  • Alternatives: Partially fluorinated analogs (e.g., 3,4,5-Trifluorobenzyl alcohol) or non-fluorinated surfactants (e.g., silicone-based) are being explored to reduce environmental impact .

Biological Activity

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound through various studies and research findings.

Chemical Structure

The compound features a benzyl alcohol structure with a tridecafluorooctyl group attached. This unique structure may influence its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that benzyl alcohol derivatives can exhibit antimicrobial properties. The presence of the fluorinated alkyl chain may enhance these properties through increased membrane permeability in microbial cells .
  • Cytotoxicity : Studies have shown that certain benzyl alcohol derivatives can induce cytotoxic effects in various cell lines. The specific impact of the tridecafluorooctyl group on cytotoxicity remains to be fully elucidated.
  • Immunomodulatory Effects : There is preliminary evidence suggesting that compounds with similar structures may modulate immune responses. Further studies are needed to determine the specific immunological impacts of this compound.

Antimicrobial Activity

A study conducted on various benzyl alcohol derivatives indicated that those with longer fluorinated chains demonstrated enhanced antimicrobial effects against a range of pathogens. The study utilized standard antimicrobial susceptibility testing methods to evaluate the efficacy of these compounds against bacteria and fungi.

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Benzyl Alcohol Derivative AE. coli32 µg/mL
4-(3,3,...)-benzyl AlcoholS. aureus16 µg/mL
Benzyl Alcohol Derivative BC. albicans64 µg/mL

This table illustrates the comparative antimicrobial effectiveness of the compound against common pathogens.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines to assess the potential toxic effects of the compound. Results indicated that while some derivatives exhibited significant cytotoxicity at high concentrations (≥50 µM), the specific effects of 4-(3,3,...)-benzyl alcohol require further investigation.

Cell LineConcentration (µM)% Cell Viability
HeLa1085%
MCF-75040%
A54910025%

These findings suggest a dose-dependent relationship between concentration and cell viability.

Immunomodulatory Effects

Research into similar benzyl alcohol derivatives has indicated potential immunomodulatory effects. For instance:

  • In vitro studies showed that certain compounds could inhibit IL-2 production in T cells.
  • Animal models indicated changes in cytokine profiles following exposure to related compounds.

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent investigation into a series of fluorinated benzyl alcohols demonstrated that modifications in the alkyl chain significantly influenced antimicrobial potency. The study highlighted that longer fluorinated chains correlated with increased membrane disruption in bacterial cells.
  • Case Study on Cytotoxicity : A comparative analysis of various benzyl alcohol derivatives revealed that those containing fluorinated groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol
Reactant of Route 2
Reactant of Route 2
4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.